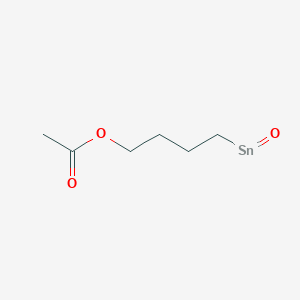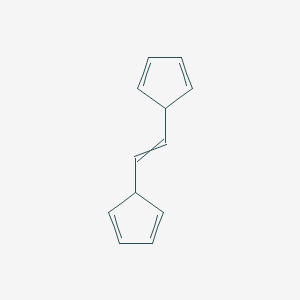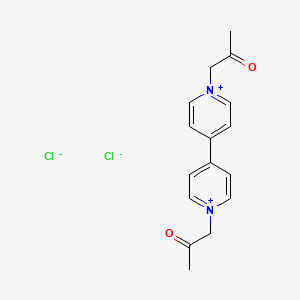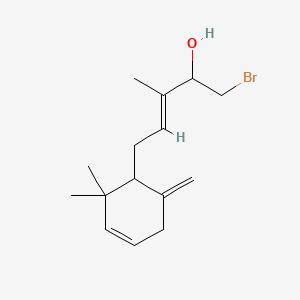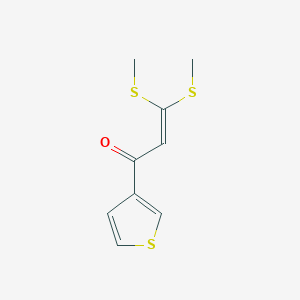
2-Propen-1-one, 3,3-bis(methylthio)-1-(3-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 3,3-bis(methylthio)-1-(3-thienyl)- is an organic compound that belongs to the class of propenones. These compounds are characterized by the presence of a carbonyl group conjugated with a double bond. The specific structure of this compound includes two methylthio groups and a thienyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3,3-bis(methylthio)-1-(3-thienyl)- typically involves the reaction of appropriate thienyl and methylthio precursors under controlled conditions. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
Michael Addition: This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 3,3-bis(methylthio)-1-(3-thienyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized forms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction can reduce the carbonyl group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for potential therapeutic applications, though specific uses would require further research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 3,3-bis(methylthio)-1-(3-thienyl)- involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context of its use, such as its biological activity or chemical reactivity. For example, in biological systems, it may interact with enzymes or receptors, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one, 1-(3-thienyl)-: Lacks the methylthio groups, which may affect its reactivity and properties.
2-Propen-1-one, 3,3-bis(methylthio)-: Lacks the thienyl group, which may influence its chemical behavior.
Uniqueness
The presence of both methylthio and thienyl groups in 2-Propen-1-one, 3,3-bis(methylthio)-1-(3-thienyl)- makes it unique, potentially offering distinct reactivity and applications compared to similar compounds.
Properties
CAS No. |
78018-49-2 |
|---|---|
Molecular Formula |
C9H10OS3 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
3,3-bis(methylsulfanyl)-1-thiophen-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C9H10OS3/c1-11-9(12-2)5-8(10)7-3-4-13-6-7/h3-6H,1-2H3 |
InChI Key |
MCBXZCPHQWOOPT-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=CC(=O)C1=CSC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







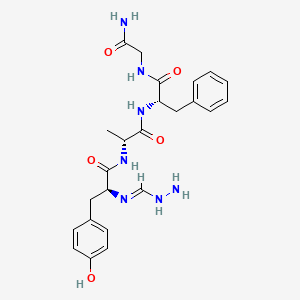

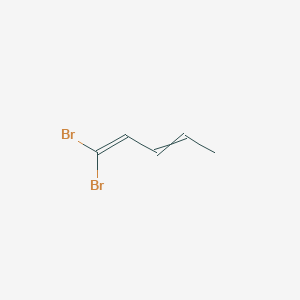

![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
